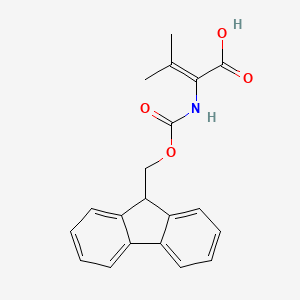

Fmoc-2,3-déhydroval-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

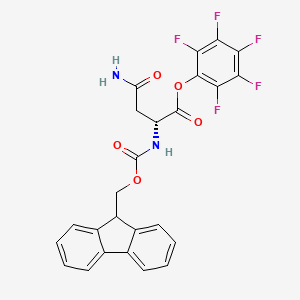

Fmoc-2,3-dehydroval-OH, also known as Fmoc-2,3-dehydroval-OH, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.

BenchChem offers high-quality Fmoc-2,3-dehydroval-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,3-dehydroval-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogels à base de peptides pour les applications biomédicales

Les dérivés de « Fmoc-2,3-déhydroval-OH » ont été utilisés dans la synthèse d'hydrogels à base de peptides (PHG). Ces hydrogels sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques. Ils offrent un environnement physiologiquement pertinent pour les expériences in vitro et sont utilisés dans la délivrance de médicaments et les outils de diagnostic pour l'imagerie {svg_1}.

Ingénierie tissulaire

La nature auto-assemblante des dérivés Fmoc permet la création d'hydrogels rigides, tels que l'hydrogel Fmoc-K3. Cet hydrogel particulier soutient pleinement l'adhésion, la survie et la duplication des cellules, ce qui en fait un matériau potentiel pour les applications d'ingénierie tissulaire {svg_2}.

Matériaux peptidiques auto-assemblants

Les dérivés Fmoc, y compris « this compound », peuvent s'auto-assembler en nanostructures supramoléculaires en milieu aqueux. Cette propriété est cruciale pour le développement de divers matériaux biofonctionnels, qui peuvent être utilisés pour fabriquer des nanostructures supramoléculaires {svg_3}.

Morphologie des nanostructures supramoléculaires

L'introduction de « this compound » dans les séquences peptidiques peut influencer la morphologie des nanostructures supramoléculaires. Cela est important pour la conception de matériaux ayant des propriétés physiques et des fonctionnalités spécifiques {svg_4}.

Formation du réseau d'hydrogel

La capacité des Fmoc-dipeptides à former des hydrogels stables est d'un grand intérêt. “this compound” joue un rôle dans la capacité de formation du réseau d'hydrogel, ce qui est essentiel pour créer des matériaux capables de retenir de grandes quantités d'eau, les rendant ainsi adaptés à diverses applications, notamment la cicatrisation des plaies et la délivrance de médicaments {svg_5}.

Réactivité chimique et physique

Les hydrogels à base de peptides contenant « this compound » présentent une réactivité chimique et physique aux stimuli. Cette caractéristique est avantageuse pour le développement de systèmes de délivrance de médicaments sensibles qui peuvent libérer des agents thérapeutiques en réponse à des déclencheurs environnementaux spécifiques {svg_6}.

Échafaudages de bio-impression

Les propriétés structurelles des dérivés Fmoc les rendent adaptés en tant qu'échafaudages pour les applications de bio-impression. Ils peuvent être utilisés pour créer des structures tridimensionnelles qui imitent la matrice extracellulaire, fournissant un cadre pour la croissance cellulaire et la formation de tissus {svg_7}.

Matériaux peptidiques pour les outils de diagnostic

En raison de leur nature auto-assemblante et de leur biocompatibilité, les dérivés Fmoc sont également explorés en tant que matériaux pour les outils de diagnostic. Ils peuvent être conçus pour interagir avec des biomolécules spécifiques, les rendant utiles dans la détection et le diagnostic de diverses maladies {svg_8}.

Mécanisme D'action

Target of Action

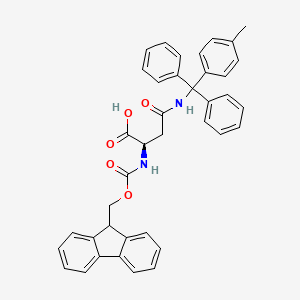

Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

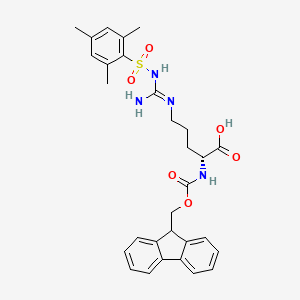

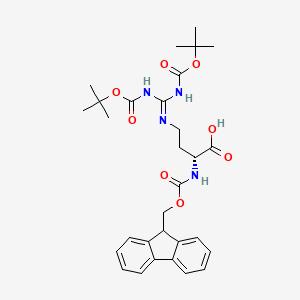

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .

Result of Action

The use of Fmoc-2,3-dehydroval-OH in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-2,3-dehydroval-OH is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-2,3-dehydroval-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . This compound interacts with various enzymes, proteins, and other biomolecules involved in peptide synthesis. For instance, it interacts with coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Additionally, Fmoc-2,3-dehydroval-OH can interact with deprotection reagents like piperidine, which removes the Fmoc group to expose the amino group for further reactions .

Cellular Effects

The effects of Fmoc-2,3-dehydroval-OH on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using Fmoc-2,3-dehydroval-OH can act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic processes . Additionally, these peptides can be used to study the effects of specific amino acid sequences on cellular functions, providing insights into the molecular mechanisms underlying various biological processes.

Molecular Mechanism

At the molecular level, Fmoc-2,3-dehydroval-OH exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group of the amino acid, allowing for selective reactions with coupling reagents to form peptide bonds . The removal of the Fmoc group by deprotection reagents such as piperidine exposes the amino group, enabling further reactions to extend the peptide chain . This process involves a series of binding interactions and chemical reactions that result in the formation of peptides with specific sequences and structures . The ability to control the sequence and structure of peptides synthesized using Fmoc-2,3-dehydroval-OH is essential for studying the structure-function relationships of proteins and peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2,3-dehydroval-OH can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures . The stability of Fmoc-2,3-dehydroval-OH is crucial for ensuring consistent results in peptide synthesis experiments. Long-term effects on cellular function can be observed in in vitro or in vivo studies where peptides synthesized using Fmoc-2,3-dehydroval-OH are used to modulate biological processes . These studies can provide valuable information on the stability and efficacy of peptides over extended periods.

Dosage Effects in Animal Models

The effects of Fmoc-2,3-dehydroval-OH can vary with different dosages in animal models. Studies have shown that the dosage of peptides synthesized using this compound can influence their biological activity and toxicity . For instance, low doses of these peptides may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Additionally, high doses of peptides synthesized using Fmoc-2,3-dehydroval-OH may cause toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental studies .

Metabolic Pathways

Fmoc-2,3-dehydroval-OH is involved in metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through reactions with reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . During peptide synthesis, the Fmoc group is removed by deprotection reagents like piperidine, allowing the amino group to participate in peptide bond formation . The metabolic pathways involving Fmoc-2,3-dehydroval-OH are essential for the efficient synthesis of peptides with specific sequences and structures .

Transport and Distribution

The transport and distribution of Fmoc-2,3-dehydroval-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its structure . Once inside the cell, Fmoc-2,3-dehydroval-OH can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its role in peptide synthesis and its effects on cellular functions .

Subcellular Localization

The subcellular localization of Fmoc-2,3-dehydroval-OH is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular machinery . Additionally, post-translational modifications of Fmoc-2,3-dehydroval-OH can influence its localization and activity within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in peptide synthesis and its effects on cellular functions .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.